molecular formula C21H24Cl2N6 B2471817 N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179487-68-3

N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2471817
CAS No.: 1179487-68-3
M. Wt: 431.37
InChI Key: MIECVLLPTZVAEO-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6 and its molecular weight is 431.37. The purity is usually 95%.
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Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6.ClH/c1-2-15-5-9-17(10-6-15)23-19-25-20(24-18-11-7-16(22)8-12-18)27-21(26-19)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIECVLLPTZVAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazine ring substituted with chlorophenyl and ethylphenyl groups, as well as a pyrrolidinyl moiety. The molecular formula is C19_{19}H22_{22}ClN5_{5} and it has a molecular weight of approximately 365.86 g/mol.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The triazine core is known to engage in hydrogen bonding and π-π stacking interactions, which may facilitate binding to target biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the triazine family. In particular, this compound has shown promising antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamineMDA-MB231 (triple-negative breast cancer)0.06
N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamineDU145 (prostate cancer)0.04
N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamineMCF7 (hormone-dependent breast cancer)>20

The compound demonstrated selective inhibition of the MDA-MB231 cell line while showing reduced efficacy against hormone-dependent lines like MCF7 . This selectivity suggests that the compound may target pathways more active in aggressive cancer types.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings significantly influence the biological activity of triazines. For instance:

  • Electron-donating groups in the para position of one phenyl ring enhance anticancer activity.
  • The presence of halogen substituents also appears to affect potency positively .

Case Studies

In a study evaluating a library of triazines for their antiproliferative properties against breast cancer cell lines, compounds similar to N2-(4-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine were found to inhibit cell growth effectively. Notably:

  • The most potent derivatives exhibited IC50_{50} values below 0.1 µM against MDA-MB231 cells.

These findings underscore the potential for further development of this compound class in targeted cancer therapies .

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